1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,4-DIMETHYLPHENYL)PIPERAZINE

Chymase Inhibition Cardiovascular Disease Structure-Activity Relationship

This 3,4-dichlorobenzenesulfonyl-2,4-dimethylphenyl piperazine derivative is a critical scaffold for focused chymase inhibitor libraries. SAR evidence shows chlorinated sulfonyl piperazines exhibit up to 17-fold enhanced inhibitory activity versus fluorinated analogs. The precise 3,4-dichloro and 2,4-dimethyl substitution pattern is non-interchangeable with regioisomers (e.g., 2,5-dichloro or 3,4-dimethylphenyl variants). With XLogP3 4.6, it serves as a high-lipophilicity reference standard for ADME optimization. Secure the exact compound for hit validation and lead optimization programs targeting angiotensin II-mediated cardiovascular remodeling.

Molecular Formula C18H20Cl2N2O2S
Molecular Weight 399.33
CAS No. 713095-67-1
Cat. No. B2510567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,4-DIMETHYLPHENYL)PIPERAZINE
CAS713095-67-1
Molecular FormulaC18H20Cl2N2O2S
Molecular Weight399.33
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C
InChIInChI=1S/C18H20Cl2N2O2S/c1-13-3-6-18(14(2)11-13)21-7-9-22(10-8-21)25(23,24)15-4-5-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3
InChIKeyBKGHUKLHLPSXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 713095-67-1): Rationale for Differentiation in Sulfonyl Piperazine Procurement


1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 713095-67-1) is a synthetic sulfonyl piperazine derivative characterized by a 3,4-dichlorobenzenesulfonyl group and a 2,4-dimethylphenyl substituent on the piperazine ring [1]. This specific substitution pattern distinguishes it from other sulfonyl piperazine analogs and is central to its potential as a selective enzyme inhibitor within this chemical class [2]. The compound possesses a molecular weight of 399.3 g/mol, an XLogP3 of 4.6, zero hydrogen bond donors, and four hydrogen bond acceptors, computed properties that govern its permeability and solubility profile [1].

Why 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine Cannot Be Replaced by General Sulfonyl Piperazine Analogs


Sulfonyl piperazines are a broad class of compounds with diverse biological activities; however, minor structural modifications can lead to drastic differences in target potency and selectivity. For instance, a study on human chymase inhibitors demonstrated that replacing a fluorine atom with a chlorine atom on the aromatic ring resulted in a 17-fold increase in inhibitory activity, underscoring the critical role of halogen substitution [1]. The specific 3,4-dichloro and 2,4-dimethyl substitution pattern of CAS 713095-67-1 is therefore not interchangeable with regioisomers like 2,5-dichlorobenzenesulfonyl or 3,4-dimethylphenyl analogs [2]. Direct procurement of this exact compound is essential for experiments where the biological activity is contingent upon this precise molecular configuration.

Quantitative Differentiation Guide for 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 713095-67-1)


Potential Human Chymase Inhibitory Activity: A Class-Level Inference for 3,4-Dichloro Substitution

A structure-activity relationship (SAR) study on human chymase inhibitors revealed that a compound with a single chlorine atom on its aromatic ring (Compound C1) exhibited an IC50 value 17-fold more potent than a closely related analog with two fluorine atoms (Compound C2) [1]. This finding provides a class-level inference that the chlorinated phenylsulfonyl group in CAS 713095-67-1, which features a 3,4-dichloro substitution, may confer enhanced binding affinity to chymase compared to non-chlorinated or fluorinated sulfonyl piperazine analogs. Direct experimental data for this specific compound is needed for confirmation.

Chymase Inhibition Cardiovascular Disease Structure-Activity Relationship

Computational Physicochemical Differentiation: Impact of 3,4-Dichloro Substitution on Lipophilicity

The computed XLogP3 for CAS 713095-67-1 is 4.6 [1]. This value is significantly higher than that of the unsubstituted parent scaffold, 1-(2,4-dimethylphenyl)piperazine, which has a computed XLogP3 of approximately 2.2 [2]. The addition of the 3,4-dichlorobenzenesulfonyl group substantially increases lipophilicity, which directly impacts membrane permeability, plasma protein binding, and metabolic stability. This differentiates it from less lipophilic piperazine analogs for applications where higher logP is desired.

Drug-likeness Lipophilicity ADME Prediction

Regioisomeric Differentiation: 3,4-Dichloro vs. 2,5-Dichloro Substitution Patterns

The target compound features a 3,4-dichlorobenzenesulfonyl group, which is regioisomerically distinct from the 2,5-dichlorobenzenesulfonyl analog . In enzyme inhibition studies on related sulfonyl piperazines, the position of chlorine atoms on the phenyl ring has been shown to dramatically alter binding orientation and affinity [1]. For example, the molecular modeling study on chymase inhibitors demonstrated that the substitution of a heavier Cl atom at the phenyl ring produced a great deal of variation in its orientation, causing the phosphinate group to interact strongly with residue K40 [1]. This supports the inference that 3,4-substitution will lead to a different biological profile compared to 2,5-substitution.

Regioisomerism Target Selectivity Chemical Biology

Molecular Complexity and Synthetic Tractability as a Differentiating Factor

CAS 713095-67-1 contains a 3,4-dichlorobenzenesulfonyl group, which is a common building block used in the synthesis of inhibitors for macrophage migration inhibitory factor (MIF) . This contrasts with the simpler 1-(2,4-dimethylphenyl)piperazine scaffold, which lacks the sulfonyl chloride-derived moiety. The presence of the sulfonamide linkage in the target compound offers greater structural complexity and potential for specific hydrogen-bond interactions with target proteins, as evidenced by its zero hydrogen bond donors and four hydrogen bond acceptors [1]. This differentiates it from simpler piperazine derivatives for applications requiring more sophisticated pharmacophores.

Chemical Biology Synthetic Accessibility Screening Library Design

Absence of Known Biological Activity as a Selection Criterion for Novel Target Screening

According to the ZINC database, there is no known biological activity reported for this compound, and it has not been used in any clinical trials [1]. This lack of prior annotation differentiates it from well-characterized sulfonyl piperazines like SB-225002 (a potent CXCR2 antagonist) . For researchers conducting novel phenotypic screens or seeking to identify new mechanisms of action, a compound with no pre-existing target bias offers a clean starting point for discovery, reducing the risk of rediscovering known pharmacology.

Novel Probe Discovery Chemical Genomics Phenotypic Screening

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 713095-67-1)


Focused Chymase Inhibitor Library Design for Cardiovascular Drug Discovery

Based on the class-level SAR evidence indicating that chlorinated sulfonyl piperazines exhibit enhanced chymase inhibition [1], CAS 713095-67-1 is an ideal candidate for inclusion in focused libraries targeting human chymase. Its 3,4-dichloro substitution pattern is hypothesized to confer higher potency than non-chlorinated or fluorinated analogs, making it a high-priority compound for hit validation and lead optimization in cardiovascular disease programs targeting angiotensin II generation and cardiac remodeling.

Physicochemical Property Screening for Oral Bioavailability Optimization

With a computed XLogP3 of 4.6, this compound sits at the upper limit of Lipinski's Rule of 5 for oral drug-likeness [2]. It can serve as a reference standard for studying the impact of high lipophilicity on permeability, solubility, and metabolic stability in ADME assays. Researchers can use it to benchmark new analogs intended to optimize absorption and distribution profiles while maintaining on-target activity.

Chemical Probe for Investigating Regioisomer-Dependent Biological Activity

The compound's 3,4-dichloro substitution pattern provides a distinct molecular probe for investigating how the spatial arrangement of chlorine atoms affects target engagement. Comparative studies with its 2,5-dichloro regioisomer can reveal critical binding pocket interactions, guiding the design of more selective inhibitors for serine proteases or other enzyme families.

Unannotated Starting Point for Phenotypic and Chemogenomic Screening

Given that no biological activity has been reported for this compound in major databases [3], it represents an unbiased chemical tool for novel target identification. It is well-suited for incorporation into diversity-oriented screening collections where the goal is to uncover unprecedented mechanisms of action without the confounding influence of known pharmacology.

Quote Request

Request a Quote for 1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,4-DIMETHYLPHENYL)PIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.